N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
Overview
Description
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a synthetic compound known for its high affinity binding to sigma-1 receptors.
Mechanism of Action
Target of Action
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a σ-1 selective ligand . The σ-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in several cellular processes, including apoptosis and the regulation of ion channels .
Mode of Action
This compound binds with high affinity to its target, the σ-1 receptor . The binding of this compound to the σ-1 receptor can influence the function of various ion channels, and impact neuronal excitability, synaptic plasticity, learning, and memory .
Biochemical Pathways
The σ-1 receptor is known to interact with various proteins and lipids, suggesting that it may play a role in several signaling pathways .
Pharmacokinetics
The technical data for this compound indicates that it is soluble to 100 mM in DMSO . This suggests that the compound may have good bioavailability.
Result of Action
The σ-1 receptor is implicated in various disease states, including neurodegenerative diseases and cancer . This compound has been found to bind with high affinity to human malignant melanoma cells A 2058 , suggesting potential anti-cancer properties.
Preparation Methods
The synthesis of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidinylamino Intermediate: This involves the reaction of piperidine with an appropriate amine to form the piperidinylamino group.
Iodination of Benzamide: The benzamide moiety is iodinated using iodine or an iodine-containing reagent under controlled conditions.
Coupling Reaction: The piperidinylamino intermediate is then coupled with the iodinated benzamide under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques and reaction monitoring.
Chemical Reactions Analysis
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly affecting the piperidinylamino group.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide has several scientific research applications:
Chemistry: It is used as a ligand in studies involving sigma-1 receptors, helping to elucidate the structure-activity relationships of these receptors.
Biology: The compound is used in cellular and molecular biology to study the role of sigma-1 receptors in cell signaling and apoptosis.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting sigma-1 receptors
Comparison with Similar Compounds
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is unique due to its high affinity for sigma-1 receptors and its potential applications in cancer imaging and therapy. Similar compounds include:
N-[2-(Piperidinylamino)ethyl]-4-fluorobenzamide: This compound has a fluorine atom instead of iodine and may have different binding affinities and pharmacokinetic properties.
N-[2-(Piperidinylamino)ethyl]-4-chlorobenzamide: This compound contains a chlorine atom and may exhibit different reactivity and biological activity.
N-[2-(Piperidinylamino)ethyl]-4-bromobenzamide: This compound has a bromine atom and may be used in similar applications but with different efficacy and safety profiles.
Properties
IUPAC Name |
4-iodo-N-(2-piperidin-1-ylethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMWVYQHPUQKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935122 | |
Record name | 4-Iodo-N-[2-(piperidin-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155054-42-5 | |
Record name | 4-Iodo-N-piperidinoethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155054425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodo-N-[2-(piperidin-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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